molecular formula C33H30N4O2 B1682998 Telmisartan CAS No. 144701-48-4

Telmisartan

Cat. No.: B1682998
CAS No.: 144701-48-4
M. Wt: 514.6 g/mol
InChI Key: RMMXLENWKUUMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Telmisartan (C₃₃H₃₀N₄O₂) is a selective angiotensin II type 1 (AT₁) receptor blocker (ARB) with a unique dual mechanism: it antagonizes the renin-angiotensin-aldosterone system (RAAS) and acts as a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ) . Approved for hypertension, this compound reduces blood pressure (BP) by blocking vasoconstriction and aldosterone secretion. Its molecular weight is 514.62 g/mol, with a high melting point of 271.0°C and melting enthalpy of 54.2 kJ/mol .

Preparation Methods

Traditional Synthetic Routes for Telmisartan

Alkylation of Preformed Benzimidazole

Early syntheses relied on alkylating 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole with 4′-(bromomethyl)-2-biphenylcarboxylic acid tert-butyl ester. This method suffered from low overall yields (21%) due to incomplete ester hydrolysis and side reactions during benzimidazole alkylation. The sequence involved nitration, reduction, and cyclization steps, which introduced impurities requiring extensive purification.

Cyano Group Hydrolysis Route

A marginally improved approach utilized 4′-bromomethylbiphenyl-2-carbonitrile for alkylation, followed by cyanide hydrolysis. While this reduced ester-related impurities, the use of toxic cyanating agents like potassium cyanide posed safety and environmental risks. Post-alkylation hydrolysis with sodium hydroxide in methanol achieved 98.6% yield but required precise pH control during neutralization with acetic acid to precipitate this compound.

Modern Synthetic Approaches

Suzuki Cross-Coupling for Biaryl Formation

A breakthrough involved Suzuki-Miyaura coupling between 4-formylphenylboronic acid and 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline, achieving 90% yield under palladium catalysis. This method eliminated hazardous cyanide intermediates and improved regioselectivity. Key advantages include:

  • Mild conditions : Reactions proceed at 65–80°C in tetrahydrofuran/water mixtures.
  • Functional group tolerance : The oxazoline directing group facilitates selective coupling without protecting the benzimidazole nitrogen.

Reductive Amination-Condensation Sequence

Constructing the benzimidazole core via reductive amination of N-methyl-1,2-phenylenediamine with 4-nitro-2-propylbenzoic acid derivatives enhanced regiocontrol. Hydrogenation of the nitro intermediate followed by cyclization in glacial acetic acid yielded the n-propyl benzimidazole moiety in 80% yield. This approach reduced byproduct formation compared to traditional alkylation methods.

Palladium-Catalyzed Condensation

A novel route (CN105130905B) employs 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole reacting with sodium 2-carboxyphenylboronate under Pd(OAc)₂ catalysis. Methyltetrahydrofuran solvent and triphenylphosphine ligand enable 88% yield at 65°C. The three-step sequence:

  • Amination : Substitution with 4-aminobenzyl bromide in dimethyl sulfoxide (DMSO)/K₂CO₃.
  • Diazotization : Conversion to the aryl chloride using NaNO₂/HCl at 0–5°C.
  • Cross-coupling : Pd-mediated condensation with boronic acid.

Process Optimization and Critical Parameters

Solvent Selection

  • Methyltetrahydrofuran : Outperforms THF in Pd-catalyzed reactions due to higher boiling point (80°C) and improved catalyst stability.
  • Ethanol-water mixtures : Optimal for fluidized bed granulation, achieving 3.5% moisture content in spray-dried intermediates.

Catalyst Efficiency

Comparative studies show Pd(OAc)₂ provides superior turnover numbers (TON=1,760) versus PdCl₂ (TON=1,240) in coupling reactions. Ligand screening identified triphenylphosphine as critical for preventing Pd aggregation.

Purification Strategies

  • pH-controlled crystallization : Adjusting to pH 5.0–5.5 with acetic acid removes unreacted boronic acids and Pd residues.
  • Ethanol recrystallization : Increases purity from 97% to >99.5% by eliminating regioisomeric benzimidazoles.

Industrial Manufacturing Methods

Fluidized Bed Granulation (CN111700866B)

This patent-pending method enhances tablet stability:

  • Solution preparation : this compound (50 g), NaOH (4 g), and meglumine (20.5 g) in ethanol/water (2:1).
  • Spray drying : Povidone K30 and mannitol carriers processed at 100°C inlet temperature.
  • Tableting : Blending with magnesium stearate (2 g) and sodium stearyl fumarate (6.25 g) ensures uniform dissolution.

Ester Hydrolysis at Scale

Large batches (50 kg) employ methanol/water/NaOH (3:1:0.5 v/v/w) under reflux for 2 h, achieving 98.6% conversion. Post-hydrolysis neutralization with acetic acid yields 48 kg this compound per batch.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Traditional alkylation 21 95 Simple equipment Low yield, impurity formation
Suzuki coupling 90 98 High regioselectivity Pd catalyst cost
Pd-catalyzed condensation 88 99.5 Scalable, low toxicity Requires diazotization step
Fluidized bed 95* 99.8 Direct tableting Limited to final formulation

*Yield based on tablet mass recovery.

Chemical Reactions Analysis

Types of Reactions

Telmisartan undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Major Products

The major products formed from these reactions include various derivatives of this compound with modified pharmacological properties .

Scientific Research Applications

Cardiovascular Applications

1. Hypertension Management
Telmisartan is widely recognized for its efficacy in controlling blood pressure. A study indicated that it provides superior 24-hour blood pressure control compared to other ARBs, such as losartan and valsartan . It is particularly beneficial for patients with hypertension and comorbid conditions like diabetes or dyslipidemia, showing significant reductions in both systolic and diastolic blood pressure .

2. Cardiovascular Outcomes
Research has shown that this compound users experience comparable rates of major adverse cardiac events (MACE) to those using other ARBs, indicating its effectiveness in long-term cardiovascular health . In a three-year follow-up study, the MACE rate was 4.6% for this compound users versus 4.7% for other ARB users, suggesting similar safety profiles .

3. Renal Protection
this compound has demonstrated protective effects on renal function and vascular endothelial function. It has been shown to be more effective than amlodipine in preventing arteriosclerosis and improving renal outcomes in hypertensive patients . This renal protective effect is particularly important for patients with diabetic nephropathy.

Metabolic Effects

1. Insulin Sensitivity
this compound exhibits unique properties as a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in glucose and lipid metabolism . This mechanism may enhance insulin sensitivity and reduce triglyceride levels in patients with metabolic syndrome. Studies have indicated that this compound can improve insulin resistance in hypertensive patients, making it a valuable option for managing metabolic disorders alongside hypertension .

2. Risk Reduction of Dementia
Recent studies suggest that this compound may lower the risk of dementia in patients with type 2 diabetes mellitus (T2DM) and hypertension. In a cohort study, this compound users had a significantly lower incidence of dementia compared to those using other ARBs (2.19% vs. 3.20%) over a defined period . This finding underscores its potential neuroprotective effects.

Emerging Applications

1. COVID-19 Treatment
this compound has been investigated for its potential role in treating COVID-19 due to its anti-inflammatory properties. Research indicates that it may reduce serum concentrations of inflammatory biomarkers like C-reactive protein (CRP) and improve clinical outcomes in COVID-19 patients when administered early in the disease course . However, further studies are needed to confirm these findings.

2. Combination Therapies
this compound is often used in combination with other antihypertensive medications to enhance therapeutic efficacy. It has shown effectiveness when combined with diuretics or calcium channel blockers, providing improved blood pressure control while maintaining a favorable safety profile .

Summary Table of this compound Applications

Application Area Details
Hypertension Management Effective control of blood pressure; superior 24-hour efficacy compared to other ARBs .
Cardiovascular Outcomes Similar MACE rates compared to other ARBs; effective over long-term follow-up .
Renal Protection Improved renal function; more effective than amlodipine in preventing arteriosclerosis .
Metabolic Effects Enhances insulin sensitivity; reduces triglycerides; acts as a PPARγ partial agonist .
Dementia Risk Reduction Lower incidence of dementia in T2DM patients compared to non-telmisartan ARB users .
COVID-19 Treatment Potential anti-inflammatory effects; reduces CRP levels; requires further investigation .
Combination Therapies Effective in combination with diuretics or calcium channel blockers for enhanced blood pressure control .

Comparison with Similar Compounds

Comparison with Similar ARBs

Structural and Physicochemical Properties

Telmisartan, Valsartan, and Irbesartan share a biphenyl-tetrazole backbone but differ in side chains, impacting solubility and receptor binding (Table 1).

Property This compound Valsartan Irbesartan Losartan
Molecular Formula C₃₃H₃₀N₄O₂ C₂₄H₂₉N₅O₃ C₂₅H₂₈N₆O C₂₂H₂₃ClN₆O
Melting Point (°C) 271.0 140.0 186.0 183–184
LogP (Lipophilicity) 7.7 5.8 6.6 4.1
Half-Life (hours) 24 6–9 11–15 6–9
Key Structural Feature Benzimidazole ring Valeryl group Cyclopentyl group Imidazole ring
Sources

This compound’s higher lipophilicity and prolonged half-life enable once-daily dosing, unlike shorter-acting ARBs like Valsartan .

Efficacy in Blood Pressure Reduction

Clinical trials and meta-analyses demonstrate this compound’s superiority in diastolic BP (DBP) reduction compared to Losartan:

  • Meta-Analysis (19 Studies) : this compound reduced DBP by 1.26 mmHg more than Losartan (95% CI: 0.45–2.08; P = 0.003) .
  • Dose Comparison : this compound 40 mg outperformed Losartan 50 mg in DBP reduction (WMD = 1.88 mmHg; P = 0.01) .
  • Combination Therapy: this compound + Hydrochlorothiazide (HCTZ) showed greater BP-lowering efficacy than monotherapy .

Metabolic and Organ-Protective Effects

  • Cardiac Protection : this compound suppressed angiotensin II-induced myocardial hypertrophy by inhibiting p-ERK1/2 expression .
  • Vascular Remodeling : Reduced MMP-2 expression in hypertensive rats, improving vascular structure .

Pharmacokinetics and Metabolism

  • Bioavailability : 42–58% (dose-dependent), higher than Losartan (33%) .
  • Metabolism : Primarily glucuronidation (CYP2C9-independent), minimizing drug interactions compared to CYP450-dependent ARBs (e.g., Losartan) .
  • Excretion : Biliary (97%), advantageous in renal impairment .

Unique Therapeutic Advantages

  • PPARγ Modulation : Enhances insulin sensitivity, beneficial in metabolic syndrome .
  • Anticancer Potential: Inhibits osteosarcoma cell proliferation via mTOR inactivation .
  • Long Half-Life : Sustained BP control with once-daily dosing .

Biological Activity

Telmisartan is an angiotensin II receptor blocker (ARB) widely used for the treatment of hypertension and heart failure. Its unique biological activities extend beyond blood pressure modulation, implicating it in various cardiovascular and metabolic pathways. This article reviews the biological activity of this compound, emphasizing its mechanisms, clinical outcomes, and potential therapeutic applications based on diverse research findings.

1. Angiotensin II Receptor Blockade:
this compound primarily functions as a selective antagonist of the angiotensin II type 1 (AT1) receptor, leading to vasodilation and reduced blood pressure. This blockade decreases the effects of angiotensin II, including vasoconstriction and aldosterone secretion, which are critical in regulating blood pressure and fluid balance.

2. PPAR-γ Agonism:
Interestingly, this compound also acts as a partial agonist of peroxisome proliferator-activated receptor gamma (PPAR-γ). This property has been linked to improved insulin sensitivity and anti-inflammatory effects. Studies have shown that this compound enhances endothelial nitric oxide synthase (eNOS) expression, which plays a vital role in vascular health by promoting vasodilation and reducing oxidative stress .

Cardiovascular Outcomes

Clinical Studies:

  • Three-Year Cardiovascular Outcomes: A recent retrospective study involving 19,247 patients demonstrated that this compound users had comparable cardiovascular outcomes to those using other ARBs, with a major adverse cardiac event (MACE) rate of 4.6% compared to 4.7% for other ARB users . Importantly, this compound was associated with lower visit-to-visit blood pressure variability.
  • Effect on Walking Performance: In patients with peripheral artery disease (PAD), this compound significantly increased treadmill walking distance and improved brachial artery flow, indicating enhanced exercise capacity .
  • Impact on Abdominal Aortic Aneurysm Growth: A randomized trial found that this compound effectively slowed the growth of small abdominal aortic aneurysms, highlighting its vascular protective properties .

Anticancer Properties

Recent investigations have revealed this compound's potential anticancer activity. A study synthesized alkylamine derivatives of this compound that showed enhanced solubility and greater inhibition of cancer cell proliferation compared to this compound itself. These derivatives exhibited lower affinity for AT1 receptors while effectively inducing apoptosis in cancer cell lines .

Case Studies

Case Study: this compound in COVID-19 Patients
A multicenter trial assessed the safety and efficacy of this compound in hospitalized COVID-19 patients. Results indicated that those treated with this compound had reduced C-reactive protein levels—a marker of inflammation—shorter hospital stays, and lower mortality rates compared to controls . The findings suggest that this compound may mitigate severe lung inflammation associated with COVID-19.

Summary Table of Key Findings

Study Population Intervention Outcome Findings
19,247 patientsThis compound vs Other ARBsMACE RateSimilar rates (4.6% vs 4.7%)
COVID-19 patientsThis compound 80 mg twice dailyCRP Levels & MortalityLower CRP levels & mortality (4.29% vs 22.54%)
PAD patientsThis compound + ExerciseWalking DistanceSignificant increase in walking distance
AAA PatientsThis compound vs PlaceboAAA Growth RateSlowed growth in treatment group

Q & A

Basic Research Questions

Q. What is the primary pharmacological mechanism of Telmisartan, and how does it influence experimental design in hypertension studies?

this compound selectively antagonizes angiotensin II type 1 (AT1) receptors, reducing vasoconstriction and aldosterone secretion. In preclinical models, researchers should standardize dosing based on receptor occupancy studies (e.g., 40–80 mg/day in humans, adjusted for animal metabolic rates). Experimental designs must control for off-target effects by comparing this compound with other angiotensin receptor blockers (ARBs) or ACE inhibitors. Hypertension studies should include systolic/diastolic blood pressure (SBP/DBP) measurements and renal function biomarkers (e.g., serum creatinine) to assess efficacy .

Q. What are the recommended in vivo models for evaluating this compound’s antihypertensive efficacy?

Use spontaneously hypertensive rats (SHRs) or Dahl salt-sensitive rats to mimic essential hypertension. For metabolic synergy studies, pair this compound with high-fat-diet-induced obesity models to evaluate insulin resistance improvements (e.g., HOMA-IR index). Ensure sample sizes are calculated using power analysis (α=0.05, β=0.20) to detect clinically relevant SBP reductions (≥10 mmHg) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s cardioprotective efficacy across clinical trials?

Conflicting results (e.g., ONTARGET vs. TRANSCEND trials) may arise from patient heterogeneity, comorbidities (e.g., diabetes), or dosing regimens. Apply subgroup analysis stratified by baseline risk factors (e.g., age, renal impairment) and use meta-regression to identify confounding variables. For example, this compound’s PPAR-γ agonism may benefit diabetic subgroups but not others, necessitating precision medicine frameworks .

Q. What methodological strategies optimize this compound’s bioavailability in preclinical formulations?

this compound’s poor water solubility (7.7 µg/mL) limits absorption. Use phospholipid complexes (TPC) or self-microemulsifying drug delivery systems (SMEDDS) to enhance solubility. Optimize SMEDDS via D-optimal mixture design, incorporating Capryol 90 (lipid), Tween 80 (surfactant), and Tetraglycol (co-surfactant). Validate dissolution profiles in pH 1.2–6.8 media to ensure pH-independent release (>90% in 5 minutes) .

Q. How should researchers design trials to assess this compound’s dual antihypertensive and metabolic effects?

Adopt a factorial design to isolate metabolic outcomes (e.g., HbA1c, adiponectin) from blood pressure effects. In the American Journal of Therapeutics meta-analysis, this compound reduced HOMA-IR by 1.2 units (95% CI: 0.8–1.6) independently of BP changes. Use multivariate regression to adjust for BP-mediated effects on metabolic parameters .

Q. Methodological Guidance

Q. What statistical approaches are robust for analyzing this compound’s multifactorial outcomes?

  • Dual primary endpoints : Apply Hochberg’s procedure to control type I error in studies evaluating both BP reduction and metabolic improvement.
  • Time-to-event data : Use Cox proportional hazards models for cardiovascular outcome trials (e.g., stroke prevention), with stratification by baseline risk.
  • Missing data : Implement multiple imputation by chained equations (MICE) for dropout-heavy longitudinal studies .

Q. How to ensure reproducibility in this compound pharmacokinetic (PK) studies?

  • Animal models : Report strain, age, and diet (e.g., Sprague-Dawley rats, 12-week-old, standard chow).
  • Analytical validation : Use HPLC-UV with a LOD ≤0.1 µg/mL and recovery rates ≥95%.
  • Ethics compliance : Adhere to ARRIVE 2.0 guidelines for in vivo experiments, including randomization and blinding protocols .

Q. Data Synthesis and Reporting

Table 1: Key Considerations for this compound Clinical Trial Design

ParameterRecommendationEvidence Source
Primary EndpointsSBP/DBP reduction, MACE outcomesJNC 7 , ONTARGET
Subgroup AnalysisDiabetes, CKD, elderly (≥65 years)TRANSCEND
Bioavailability MetricsCₘₐₓ, Tₘₐₓ, AUC₀–₂₄ in SMEDDSSMEDDS optimization
Metabolic MarkersHOMA-IR, adiponectin, HbA1cMeta-analysis

Properties

IUPAC Name

2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMXLENWKUUMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023636
Record name Telmisartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Telmisartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015101
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble, Practically insoluble in water and in the pH range of 3 to 9, Sparingly soluble in strong acid (except insoluble in hydrochloric acid) and soluble in strong base., 3.50e-03 g/L
Record name Telmisartan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00966
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TELMISARTAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7590
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Telmisartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015101
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

White to slightly yellowish solid, White solid

CAS No.

144701-48-4
Record name Telmisartan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144701-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Telmisartan [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144701484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Telmisartan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00966
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Telmisartan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759811
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Telmisartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(1,7'-Dimethyl-2'-propyl-1H-[2,5']bibenzoimidazolyl-3'-ylmethyl)-biphenyl-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TELMISARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5SYW473RQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TELMISARTAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7590
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Telmisartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015101
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

261-263 °C, 261 - 263 °C
Record name Telmisartan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00966
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TELMISARTAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7590
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Telmisartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015101
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Prepared analogously to Example 1 from tert.-butyl 4'-[[2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]-methyl]-biphenyl-2-carboxylate and trifluoroacetic acid in dimethylformamide.

Synthesis routes and methods II

Procedure details

A solution of 156 mg of NaClO2.4H2O in 1 mL of water was added dropwise by canilla to a stirred mixture of 4′-[(2-n-propyl-4-methyl-6-(1-methyl-imidazol-4-yl)-benzimidazol-1-yl)methyl]-biphenyl-2-carboxaldehyde (230 mg) in 1 mL of acetonitrile, 0.16 ml of 10 solution of NaH2PO4 in water and 0.23 mL of 30% H2O2 at the temperature 10° C. pH of the mixture was adjusted to 2 with concentrated hydrochloric acid. Stirring was continued for 1.5 h at room temperature. Reaction mixture was poured in 1.2 mL of water, stirred for 15 minutes, product filtered, washed with water and dried in vacuo to yield 210 mg of telmisartan.
[Compound]
Name
NaClO2.4H2O
Quantity
156 mg
Type
reactant
Reaction Step One
Name
4′-[(2-n-propyl-4-methyl-6-(1-methyl-imidazol-4-yl)-benzimidazol-1-yl)methyl]-biphenyl-2-carboxaldehyde
Quantity
230 mg
Type
reactant
Reaction Step One
[Compound]
Name
10
Quantity
0.16 mL
Type
reactant
Reaction Step One
[Compound]
Name
NaH2PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.23 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Telmisartan
Reactant of Route 2
Reactant of Route 2
Telmisartan
Reactant of Route 3
Reactant of Route 3
Telmisartan
Reactant of Route 4
Reactant of Route 4
Telmisartan
Reactant of Route 5
Reactant of Route 5
Telmisartan
Reactant of Route 6
Telmisartan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.